5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid
Description
5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a benzoic acid moiety, and a methylsulfonylamino group
Properties
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-14-8-11(6-12(9-14)15(17)18)10-4-3-5-13(7-10)16-22(2,19)20/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCLNGKWDQEDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692076 | |
| Record name | 3'-[(Methanesulfonyl)amino]-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-74-2 | |
| Record name | 3'-[(Methanesulfonyl)amino]-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 5-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is reacted with methanesulfonyl chloride to form the methylsulfonylamino group.
Coupling: The intermediate is then coupled with 3-bromobenzoic acid under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can be substituted with various sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Sulfonylation: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various sulfonylamino derivatives.
Scientific Research Applications
5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The methylsulfonylamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
3-Methoxybenzoic acid: Lacks the methylsulfonylamino group, making it less reactive.
5-Methoxy-2-nitrobenzoic acid: Contains a nitro group instead of a methylsulfonylamino group, leading to different reactivity.
3-Methylsulfonylaminobenzoic acid: Lacks the methoxy group, affecting its binding properties.
Uniqueness: 5-Methoxy-3-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both the methoxy and methylsulfonylamino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from similar compounds.
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